(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its occurrence in nature or its role in biological systems if applicable.
Synthesis Analysis
This involves the study of how the compound can be synthesized from simpler starting materials. It includes the reaction conditions, catalysts, yields, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and how it interacts with other compounds.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound like its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Solubility and Physical Properties
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol, along with other saccharides, has been studied for its solubility in ethanol-water solutions. These solubilities varied with temperature and ethanol mass fraction, contributing to a better understanding of the physical properties of these substances in different solvent environments (Gong, Wang, Zhang, & Qu, 2012).
Structural Analysis
The molecular structure of this compound, specifically in its form as β-d-Altrose, has been analyzed through X-ray crystallography. This study provided insights into its chair conformation and the role of hydrogen bonding in its structure (Watanabe, Yoshida, Takeda, Ishi, & Kamitori, 2009).
Solubility in Danshen Components
The solubility of this compound, along with other substances found in danshen, was measured in ethanol-water solutions. This research is essential for understanding how these components behave in various solvent mixtures, which is crucial for their extraction and application in different fields (Zhang, Gong, Wang, & Qu, 2012).
Densities and Viscosities of Sugar Alcohol Solutions
Studies have also been conducted on the densities and viscosities of sugar alcohol solutions, including compounds related to (2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol. Understanding these physical properties is vital for industrial applications, such as food and pharmaceutical industries (Zhu, Ma, & Zhou, 2010).
Computational Analysis and Thermal Stability
Computational and thermal analyses have been performed on derivatives of this compound, providing insights into its stability and potential for inclusion in complex formulations (Barton, Caira, Hosten, & Mccleland, 2013).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it could pose to health and the environment.
Future Directions
This involves predicting or suggesting future research directions. This could be based on the current understanding of the compound and where there are gaps in knowledge.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a less studied compound, not all of this information may be available. For a more comprehensive analysis, you may need to consult multiple resources or experts in the field.
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VFUOTHLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26874-89-5 | |
Record name | β-D-Glucopyranose, homopolymer | |
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DSSTOX Substance ID |
DTXSID70883403 | |
Record name | beta-D-Glucopyranose | |
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Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS], Solid | |
Record name | beta-D-Glucose | |
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Solubility |
1200.0 mg/mL | |
Record name | Beta-D-Glucose | |
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Product Name |
beta-D-glucose | |
CAS RN |
492-61-5, 50-99-7, 133947-06-5, 9010-72-4, 9001-37-0 | |
Record name | β-D-Glucose | |
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Melting Point |
146 - 150 °C | |
Record name | Beta-D-Glucose | |
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Record name | D-Glucose | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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